Diethyl 2,2'-[pyridine-2,5-diylbis(carbonylimino)]bis(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
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Overview
Description
ETHYL 6-(TERT-BUTYL)-2-({[6-({[6-(TERT-BUTYL)-3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-3-PYRIDYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including tert-butyl, ethoxycarbonyl, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-(TERT-BUTYL)-2-({[6-({[6-(TERT-BUTYL)-3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-3-PYRIDYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method employs dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts to form esters from carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-(TERT-BUTYL)-2-({[6-({[6-(TERT-BUTYL)-3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-3-PYRIDYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The tert-butyl groups can be oxidized to form alcohols or ketones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxycarbonyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound.
Scientific Research Applications
ETHYL 6-(TERT-BUTYL)-2-({[6-({[6-(TERT-BUTYL)-3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-3-PYRIDYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 6-(TERT-BUTYL)-2-({[6-({[6-(TERT-BUTYL)-3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-3-PYRIDYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
ETHYL 6-(TERT-BUTYL)-2-({[6-({[6-(TERT-BUTYL)-3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-3-PYRIDYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 6-(TERT-BUTYL)-2-({[6-(TERT-BUTYL)-3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: A simpler analog lacking the pyridyl group.
ETHYL 6-(TERT-BUTYL)-2-({[6-(TERT-BUTYL)-3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-3-PYRIDYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: A compound with a different substitution pattern on the benzothiophene ring.
Properties
Molecular Formula |
C37H47N3O6S2 |
---|---|
Molecular Weight |
693.9 g/mol |
IUPAC Name |
ethyl 6-tert-butyl-2-[[6-[(6-tert-butyl-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]pyridine-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C37H47N3O6S2/c1-9-45-34(43)28-23-14-12-21(36(3,4)5)17-26(23)47-32(28)39-30(41)20-11-16-25(38-19-20)31(42)40-33-29(35(44)46-10-2)24-15-13-22(37(6,7)8)18-27(24)48-33/h11,16,19,21-22H,9-10,12-15,17-18H2,1-8H3,(H,39,41)(H,40,42) |
InChI Key |
JKJGRGZRPXJMLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CN=C(C=C3)C(=O)NC4=C(C5=C(S4)CC(CC5)C(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
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